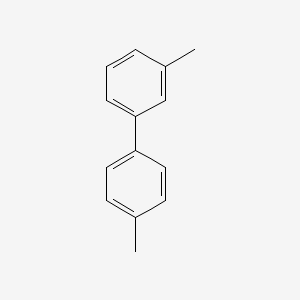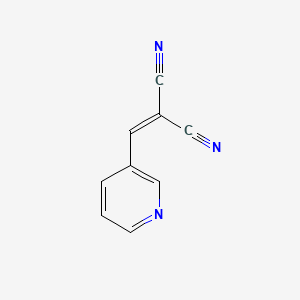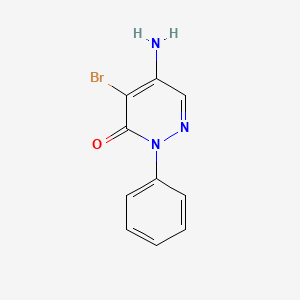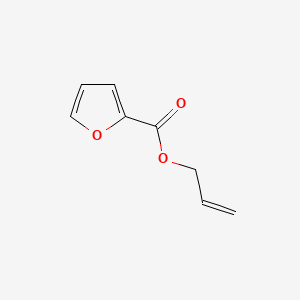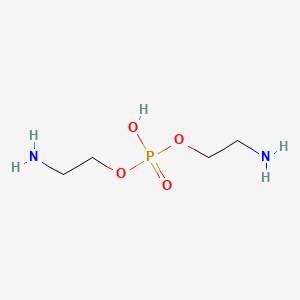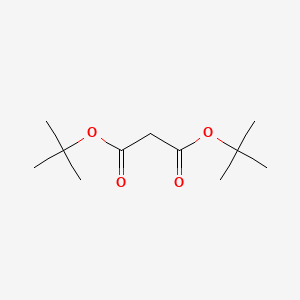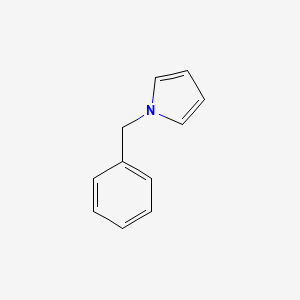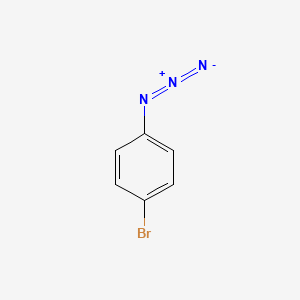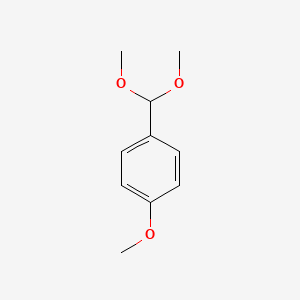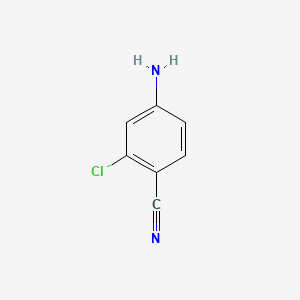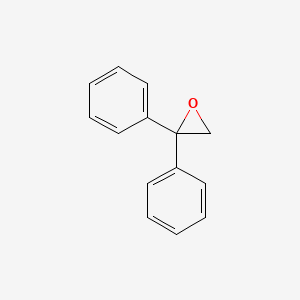
2,2-二苯基环氧乙烷
描述
2,2-Diphenyloxirane is a chemical compound with the molecular formula C14H12O . It has a molecular weight of 196.25 . The IUPAC name for this compound is 2,2-diphenyloxirane .
Molecular Structure Analysis
The molecular structure of 2,2-Diphenyloxirane consists of an oxirane ring (a three-membered ring containing an oxygen atom) with two phenyl groups attached to the same carbon atom . The InChI code for this compound is 1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2 .
Physical And Chemical Properties Analysis
2,2-Diphenyloxirane is a solid at room temperature . It has a melting point of 54-56°C and a boiling point of 140-142°C at 5 mmHg . The density of this compound is approximately 1.1 g/cm³ . It has a molar refractivity of 59.6 cm³ and a polarizability of 23.6 x 10^-24 cm³ .
科学研究应用
Organic Synthesis
2,2-Diphenyloxirane is a valuable reagent in organic synthesis. It can be used as an epoxide, which is a three-membered cyclic ether, to introduce an oxirane ring into organic molecules. This ring can then be opened in various ways to create new functional groups, making it a versatile intermediate for synthesizing complex organic compounds .
Pharmaceutical Industry
In the pharmaceutical industry, 2,2-Diphenyloxirane may serve as a key intermediate in the synthesis of various drugs. Its reactivity allows for the formation of pharmacologically active molecules, particularly in the development of compounds with potential therapeutic applications .
Polymer Chemistry
2,2-Diphenyloxirane plays a role in polymer chemistry as a monomer for creating novel polymeric materials. Its ability to undergo polymerization can lead to the development of plastics and resins with unique properties, useful in a range of industrial applications .
Materials Science
In materials science, 2,2-Diphenyloxirane can be utilized to modify the surface properties of materials. It can be used to introduce functional groups onto surfaces, which can alter characteristics like hydrophobicity or reactivity, important for material coatings and adhesives .
Environmental Applications
While specific environmental applications of 2,2-Diphenyloxirane are not widely reported, its potential use in environmental remediation could be explored. For instance, its reactivity with pollutants could be harnessed to degrade or transform harmful substances into less toxic forms .
安全和危害
2,2-Diphenyloxirane is considered harmful and it can cause skin irritation, allergic skin reactions, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound . In case of a spill or leak, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
属性
IUPAC Name |
2,2-diphenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLJMHVNHLTQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236886 | |
| Record name | 2,2-Diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyloxirane | |
CAS RN |
882-59-7 | |
| Record name | 2,2-Diphenyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,2-Diphenyloxirane interact with titanocenes, and what are the implications of this interaction?
A: 2,2-Diphenyloxirane binds to titanocene(III) complexes, leading to a ring-opening reaction. [] This interaction is initiated by the complexation of 2,2-Diphenyloxirane with Cp2TiCl, which causes the dissociation of the chloride ligand. [] The resulting titanocene(III)-epoxide complex is short-lived, indicating an exothermic ring-opening reaction. [] Isotope labeling and spin-trapping experiments provide evidence for a transient titanocene(IV)-epoxide radical species, supporting the inner-sphere electron transfer mechanism for this regioselective ring-opening reaction. []
Q2: Can chiral compounds be used to catalyze the asymmetric cyclopropanation of (E)-chalcones using 2,2-Diphenyloxirane as a starting material?
A: Yes, chiral tetrahydroselenophene derivatives, synthesized from (R)-3-(3-bromopropyl)-2,2-diphenyloxirane, can catalyze the asymmetric cyclopropanation of (E)-chalcones. [] This synthesis involves reacting (R)-3-(3-bromopropyl)-2,2-diphenyloxirane with sodium selenide. [] The resulting chiral tetrahydroselenophenes, when reacted with benzyl bromide, form selenonium ylide intermediates. [] These intermediates react with (E)-chalcones to produce cyclopropanes with high enantioselectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

